

An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanol

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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cyclobutyl(cyclopropyl)methanol**, a unique bicyclic alcohol with significant potential in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **cyclobutyl(cyclopropyl)methanol**.^{[1][2]} It is a secondary alcohol characterized by the presence of both a cyclobutyl and a cyclopropyl ring attached to the carbinol carbon. The presence of these strained ring systems imparts distinct chemical properties and reactivity.

Table 1: Physicochemical Properties of **Cyclobutyl(cyclopropyl)methanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	PubChem[1]
Molecular Weight	126.20 g/mol	PubChem[1][3]
CAS Number	219717-34-7	PubChem[1]
Appearance	Colorless liquid (predicted)	General chemical knowledge
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	126.104465066 Da	PubChem[1]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **cyclobutyl(cyclopropyl)methanol** are not extensively published in readily available literature, a standard and logical synthetic route would involve the Grignard reaction. This common organometallic reaction is a staple in organic synthesis for the formation of carbon-carbon bonds.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of **cyclobutyl(cyclopropyl)methanol** from cyclopropanecarboxaldehyde and a cyclobutyl Grignard reagent.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

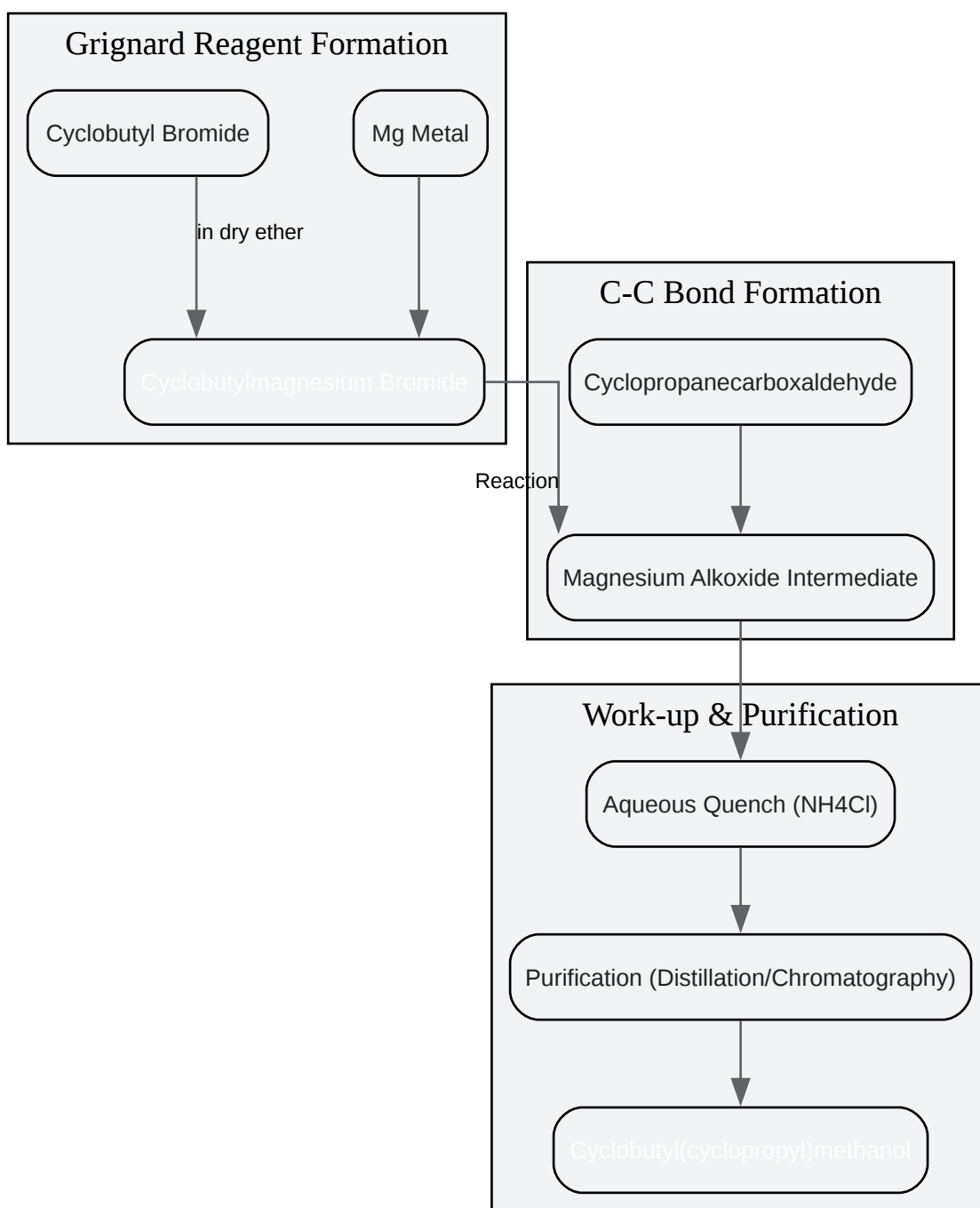
- Cyclobutyl bromide
- Iodine crystal (as an initiator)
- Cyclopropanecarboxaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
 - Once the reaction has started, add the remaining cyclobutyl bromide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclobutylmagnesium bromide.
- Reaction with Aldehyde:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

- Work-up and Purification:
 - Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
 - Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
 - Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to yield pure **cyclobutyl(cyclopropyl)methanol**.

Logical Workflow for Synthesis



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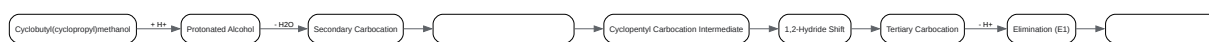
Caption: Synthetic workflow for **cyclobutyl(cyclopropyl)methanol**.

Chemical Reactivity: Ring Expansion

A significant aspect of the chemistry of **cyclobutyl(cyclopropyl)methanol** is its susceptibility to ring expansion under acidic conditions.[4] The high ring strain of the cyclopropyl group, in particular, makes the cyclopropylcarbinyl cation prone to rearrangement. This reactivity is a crucial consideration for synthetic planning and for understanding the compound's stability.

Under acidic catalysis, the hydroxyl group is protonated and leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo rearrangement through the expansion of either the cyclopropyl or the cyclobutyl ring. The expansion of the three-membered cyclopropyl ring is generally favorable as it relieves significant ring strain.[4]

Reaction Pathway for Acid-Catalyzed Rearrangement



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Caption: Acid-catalyzed rearrangement of **cyclobutyl(cyclopropyl)methanol**.

Applications in Drug Development

While **cyclobutyl(cyclopropyl)methanol** is not itself a therapeutic agent, it serves as a valuable building block for the synthesis of more complex molecules. The incorporation of the cyclopropyl moiety, in particular, is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[5][6]

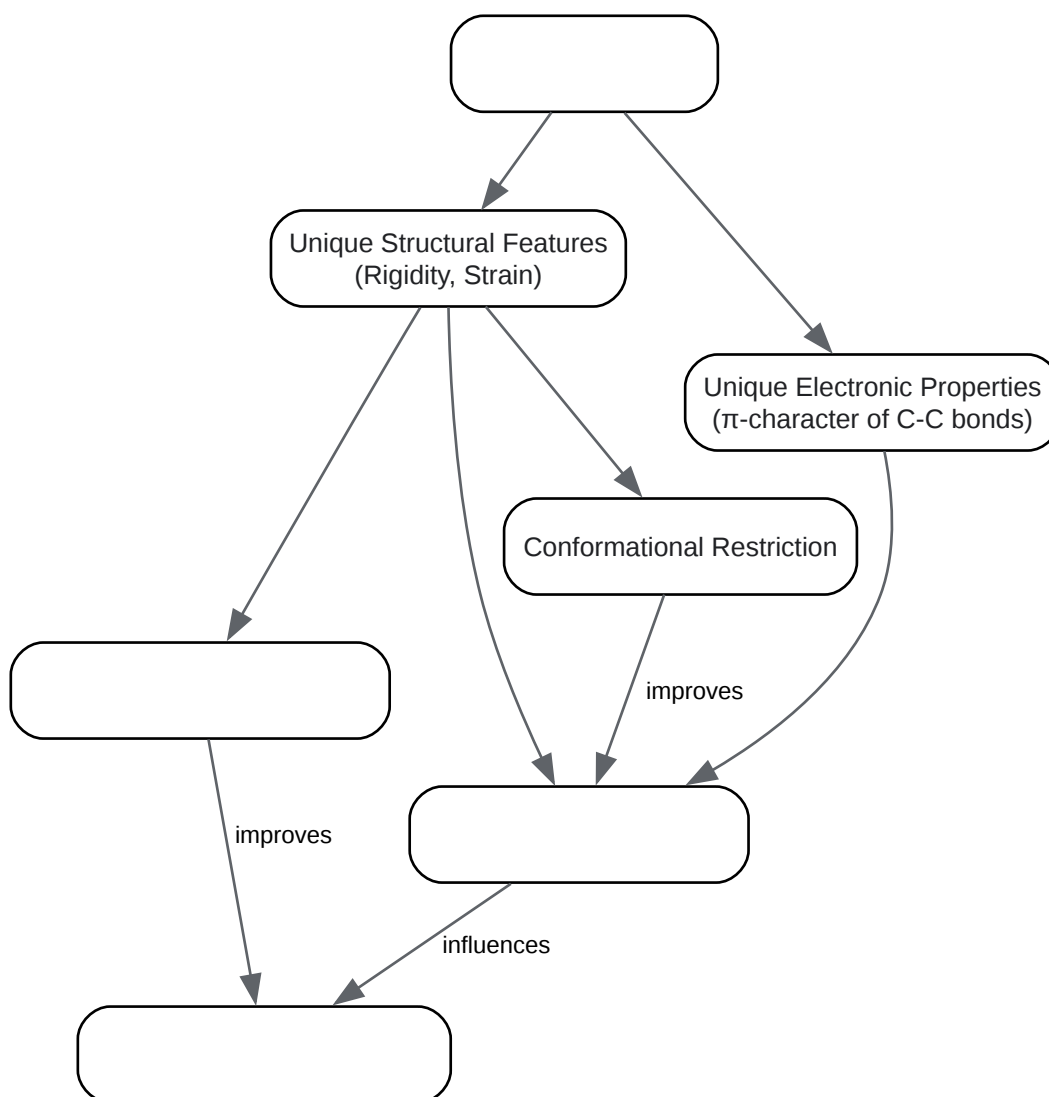
The cyclopropyl group can offer several advantages in drug design:[6]

- **Metabolic Stability:** The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.
- **Potency and Selectivity:** The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[6]

- Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties. [\[5\]](#)
- Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can reduce binding to unintended targets. [\[6\]](#)

The cyclobutyl ring, while less commonly used as a bioisostere, also provides a rigid scaffold that can be used to orient functional groups in three-dimensional space and explore the steric requirements of a binding pocket.

Logical Relationship of the Cyclopropyl Moiety in Drug Design



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Caption: Influence of the cyclopropyl group on drug properties.

Conclusion

Cyclobutyl(cyclopropyl)methanol is a structurally interesting synthetic intermediate. Its value to researchers and drug development professionals lies in its potential as a scaffold for introducing the beneficial cyclopropyl and cyclobutyl moieties into larger, more complex molecules. A thorough understanding of its synthesis and chemical reactivity, particularly its propensity for acid-catalyzed rearrangement, is essential for its effective utilization in the design and development of novel chemical entities.

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